2-(2-Ethoxypyridin-3-yloxy)ethanol
Overview
Description
2-(2-Ethoxypyridin-3-yloxy)ethanol is a chemical compound with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol It is characterized by the presence of a pyridine ring substituted with an ethoxy group and an ethoxyethanol moiety
Preparation Methods
The synthesis of 2-(2-Ethoxypyridin-3-yloxy)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethoxyethanol group . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-Ethoxypyridin-3-yloxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-(2-Ethoxypyridin-3-yloxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxypyridin-3-yloxy)ethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. For example, it can bind to GABA receptors, influencing neurotransmission . Additionally, its structure allows it to participate in various chemical reactions, facilitating the formation of new compounds with desired properties .
Comparison with Similar Compounds
2-(2-Ethoxypyridin-3-yloxy)ethanol can be compared with other similar compounds, such as:
2-(2-Methoxypyridin-3-yloxy)ethanol: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical reactivity and biological activity.
2-(2-Ethoxypyridin-3-yloxy)propane: The presence of a propane moiety instead of ethanol can influence the compound’s solubility and interaction with biological targets.
2-(2-Ethoxypyridin-3-yloxy)acetic acid: The acetic acid derivative may exhibit different pharmacokinetic properties and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-ethoxypyridin-3-yl)oxyethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-12-9-8(13-7-6-11)4-3-5-10-9/h3-5,11H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWGWYLEOMBXHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467831 | |
Record name | 2-(2-ETHOXYPYRIDIN-3-YLOXY)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313657-94-2 | |
Record name | 2-(2-ETHOXYPYRIDIN-3-YLOXY)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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